molecular formula C21H23N5O4S B12032396 ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate CAS No. 618432-49-8

ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate

Cat. No.: B12032396
CAS No.: 618432-49-8
M. Wt: 441.5 g/mol
InChI Key: LIWHVCQWGXTMJV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate involves multiple steps and specific reaction conditions. The synthetic route typically includes the formation of the triazole ring, followed by the introduction of the ethoxyphenyl and pyridine groups. The final step involves the acetylation of the triazole ring with ethyl acetate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to specific proteins, leading to changes in their function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate can be compared with other similar compounds, such as:

Biological Activity

Ethyl [({[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]acetate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Structure

The compound has the following molecular formula:

C19H21N5O2S\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{2}\text{S}

Synthesis

The synthesis of this compound involves several steps, including the formation of the triazole ring and subsequent functionalization. The method typically employs nucleophilic substitution reactions and is characterized by high yields and purity of the final product .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. In particular, derivatives containing the triazole moiety have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus species .

Anticonvulsant Activity

The anticonvulsant potential of triazole derivatives has been explored in several studies. For instance, compounds with similar structural features have been evaluated in animal models for their ability to reduce seizure frequency and severity. Ethyl derivatives have shown promising results in enhancing GABAergic transmission, which is crucial for their anticonvulsant effects .

Anti-inflammatory Effects

Research indicates that compounds featuring the triazole structure can modulate inflammatory pathways. Specifically, they may inhibit the MAPK/NF-κB signaling pathways, which are pivotal in the inflammatory response. This suggests potential therapeutic applications in conditions characterized by chronic inflammation such as arthritis and neurodegenerative diseases .

Case Study 1: Antimicrobial Screening

In a comprehensive study on antimicrobial activity, various derivatives of triazoles were synthesized and screened against a panel of pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics. The ethoxy substitution was noted to enhance efficacy against Gram-positive bacteria .

Case Study 2: Anticonvulsant Evaluation

A series of triazole-based compounds were tested for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. Compounds similar to this compound showed significant protection against seizures at doses that did not produce sedation or motor impairment .

Table 1: Biological Activities of Triazole Derivatives

Activity TypeExample CompoundsObserved Effects
AntibacterialEthyl derivativesEffective against E. coli, S. aureus
AntifungalTriazole derivativesInhibition of Candida albicans
AnticonvulsantSimilar triazole structuresReduced seizure frequency
Anti-inflammatoryVarious triazole compoundsInhibition of MAPK/NF-κB pathways

Properties

CAS No.

618432-49-8

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C21H23N5O4S/c1-3-29-17-9-7-16(8-10-17)26-20(15-6-5-11-22-12-15)24-25-21(26)31-14-18(27)23-13-19(28)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,23,27)

InChI Key

LIWHVCQWGXTMJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC(=O)OCC)C3=CN=CC=C3

Origin of Product

United States

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